molecular formula C9H12N2O2 B13004013 (s)-2-Amino-2-(4-methoxyphenyl)acetamide

(s)-2-Amino-2-(4-methoxyphenyl)acetamide

Cat. No.: B13004013
M. Wt: 180.20 g/mol
InChI Key: TZADAWVLFGIAKY-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(s)-2-Amino-2-(4-methoxyphenyl)acetamide is an organic compound belonging to the class of phenylacetamides It is characterized by the presence of an amino group and a methoxyphenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-2-Amino-2-(4-methoxyphenyl)acetamide typically involves the reaction of 4-methoxybenzaldehyde with glycine in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation, reduction, and acylation, to yield the desired product. Common reagents used in this synthesis include sodium borohydride for reduction and acetic anhydride for acylation .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

(s)-2-Amino-2-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted phenylacetamides .

Scientific Research Applications

(s)-2-Amino-2-(4-methoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (s)-2-Amino-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(s)-2-Amino-2-(4-methoxyphenyl)acetamide is unique due to the presence of both an amino group and a methoxyphenyl group attached to an acetamide backbone. This unique structure contributes to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

(2S)-2-amino-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C9H12N2O2/c1-13-7-4-2-6(3-5-7)8(10)9(11)12/h2-5,8H,10H2,1H3,(H2,11,12)/t8-/m0/s1

InChI Key

TZADAWVLFGIAKY-QMMMGPOBSA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H](C(=O)N)N

Canonical SMILES

COC1=CC=C(C=C1)C(C(=O)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.